
(1-Prop-2-ynylpiperidin-4-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Prop-2-ynylpiperidin-4-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone, also known as PPP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties.
Mechanism of Action
(1-Prop-2-ynylpiperidin-4-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone's mechanism of action involves its binding to the sigma-1 receptor, which is a chaperone protein that regulates various cellular functions, including calcium signaling, oxidative stress, and protein folding. (1-Prop-2-ynylpiperidin-4-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone's binding to the sigma-1 receptor results in the modulation of these cellular functions, which in turn leads to its therapeutic effects.
Biochemical and Physiological Effects:
(1-Prop-2-ynylpiperidin-4-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone's biochemical and physiological effects include the modulation of neurotransmitter levels, such as serotonin and dopamine, in the brain. This modulation results in the alleviation of symptoms associated with neurological disorders, such as depression and anxiety. Additionally, (1-Prop-2-ynylpiperidin-4-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of (1-Prop-2-ynylpiperidin-4-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone in lab experiments is its high selectivity for the sigma-1 receptor, which allows for the specific modulation of cellular functions. However, one limitation is the lack of studies on the long-term effects of (1-Prop-2-ynylpiperidin-4-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone on the brain and other organs.
Future Directions
For (1-Prop-2-ynylpiperidin-4-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone research include the investigation of its potential therapeutic properties in other neurological disorders, such as schizophrenia and Parkinson's disease. Additionally, further studies on the long-term effects of (1-Prop-2-ynylpiperidin-4-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone on the brain and other organs are needed to fully understand its safety and efficacy. Finally, the development of more efficient synthesis methods for (1-Prop-2-ynylpiperidin-4-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone may lead to its widespread use in clinical settings.
Synthesis Methods
(1-Prop-2-ynylpiperidin-4-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone can be synthesized through a multi-step process that involves the reaction of 1-(2-pyridyl)piperazine with propargyl bromide, followed by the reaction with 4-piperidone hydrochloride and 1-benzyl-2,5-dimethylpyrrolidine. The final product is obtained through purification and isolation techniques.
Scientific Research Applications
(1-Prop-2-ynylpiperidin-4-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been studied extensively for its potential therapeutic properties, including its ability to act as a selective serotonin reuptake inhibitor (SSRI) and a sigma-1 receptor agonist. These properties make (1-Prop-2-ynylpiperidin-4-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone a promising candidate for the treatment of various neurological disorders, such as depression, anxiety, and Alzheimer's disease.
properties
IUPAC Name |
(1-prop-2-ynylpiperidin-4-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-2-11-20-13-7-16(8-14-20)18(22)21-12-3-4-17(21)15-5-9-19-10-6-15/h1,5-6,9-10,16-17H,3-4,7-8,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWCJJVPBKTVAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)N2CCCC2C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Prop-2-ynylpiperidin-4-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-{[(prop-2-yn-1-yl)carbamoyl]methyl}carbamate](/img/structure/B2929949.png)
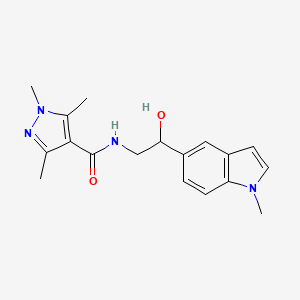
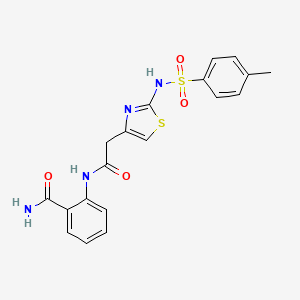
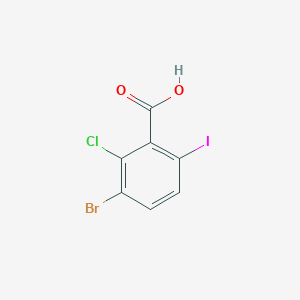

![1-(3-methoxyphenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2929957.png)
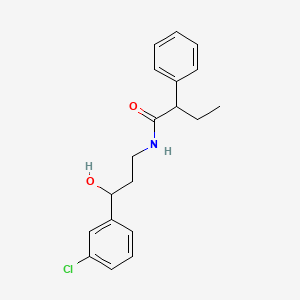
![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2929960.png)
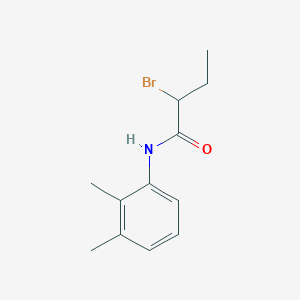

![(E)-ethyl 6-methyl-2-(2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2929966.png)
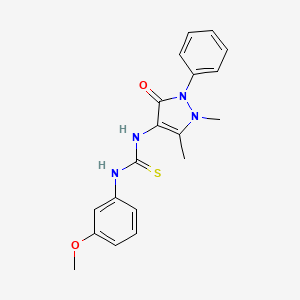
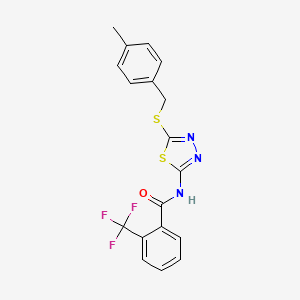
![3-isopentyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2929972.png)